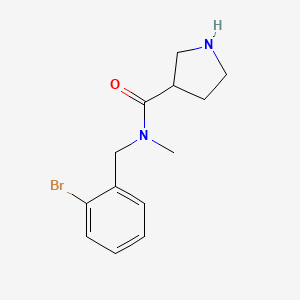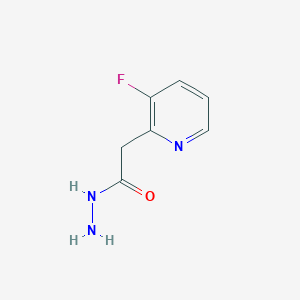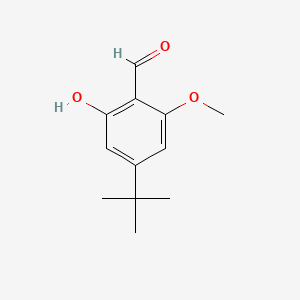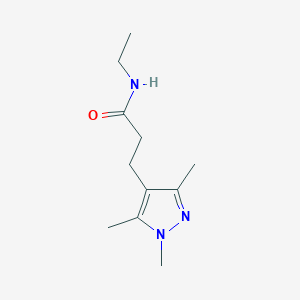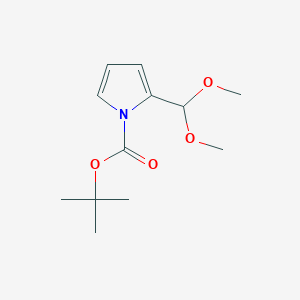
2-Chloro-5-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxamide typically involves the chlorination of 5-methylpyrimidine-4-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyrimidine-4-carboxamide in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-5-methylpyrimidine-4-carboxamide, 2-thiocyanato-5-methylpyrimidine-4-carboxamide, or 2-methoxy-5-methylpyrimidine-4-carboxamide.
Oxidation: Products such as 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Reduction: Products such as 2-chloro-5-methylpyrimidine-4-amine or 2-chloro-5-methylpyrimidine-4-alcohol.
Applications De Recherche Scientifique
2-Chloro-5-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, depending on the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Chloro-5-methylpyrimidine
- 5-Methyl-2-chloropyrimidine
Uniqueness
2-Chloro-5-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-chloro-5-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-6(7)10-4(3)5(8)11/h2H,1H3,(H2,8,11) |
Clé InChI |
XFVBAWDWXCXIEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


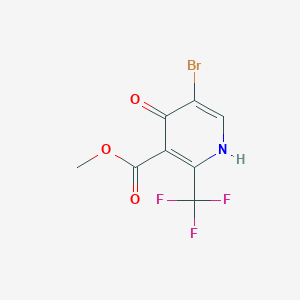

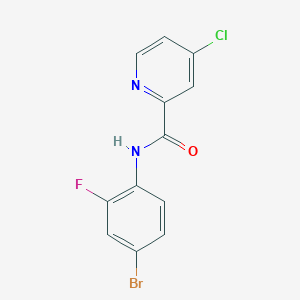

![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)

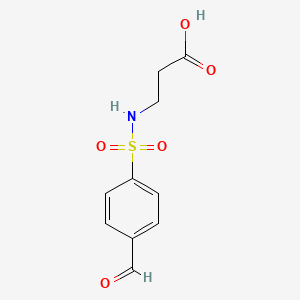
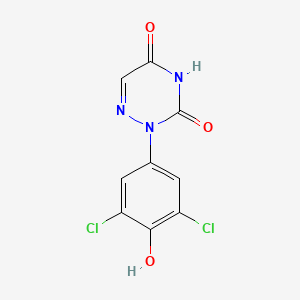
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
